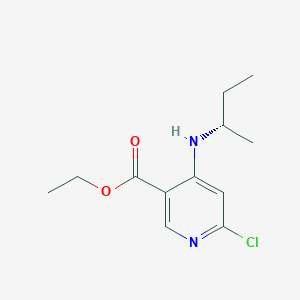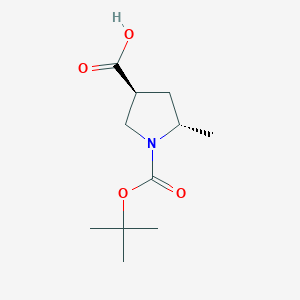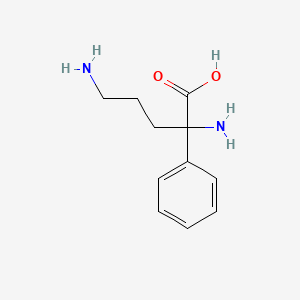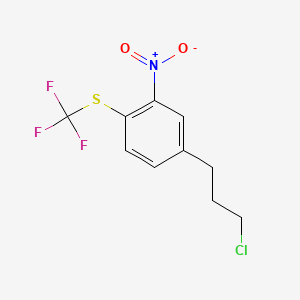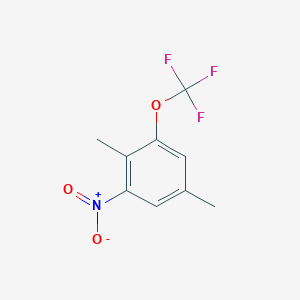
Ethyl 2-amino-4,4-difluoro-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-4,4-difluoro-3-oxobutanoate is a chemical compound with the molecular formula C6H9F2NO3. It is known for its applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by the presence of both amino and difluoro groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-4,4-difluoro-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4,4-difluoro-3-oxobutanoate with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-amino-4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include difluorinated alcohols, amides, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-4,4-difluoro-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes, particularly in the field of fluorine chemistry.
Wirkmechanismus
The mechanism of action of ethyl 2-amino-4,4-difluoro-3-oxobutanoate involves its interaction with specific molecular targets. The presence of the difluoro groups enhances its binding affinity to enzymes and receptors, leading to modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-4,4-difluoro-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 4,4-difluoro-3-oxobutanoate: This compound lacks the amino group, making it less reactive in certain biochemical applications.
Ethyl 2-amino-3-oxobutanoate: This compound lacks the difluoro groups, resulting in different chemical properties and reactivity.
The presence of both amino and difluoro groups in this compound makes it unique and versatile for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H9F2NO3 |
|---|---|
Molekulargewicht |
181.14 g/mol |
IUPAC-Name |
ethyl 2-amino-4,4-difluoro-3-oxobutanoate |
InChI |
InChI=1S/C6H9F2NO3/c1-2-12-6(11)3(9)4(10)5(7)8/h3,5H,2,9H2,1H3 |
InChI-Schlüssel |
RUQURPFRRRVIMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)C(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



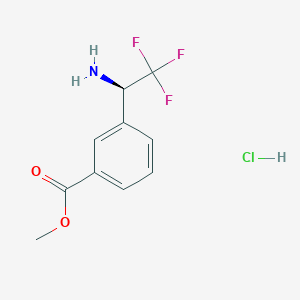

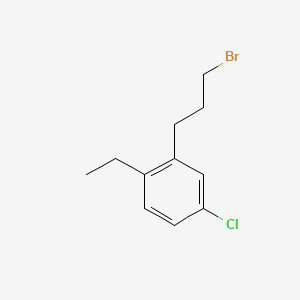


![5-(Tert-butyl) 4-ethyl (R)-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate](/img/structure/B14049240.png)

